molecular formula C15H19BrClNO2 B6352158 {2-[(1-Bromo-2-naphthyl)oxy]ethyl}(2-methoxyethyl)amine hydrochloride CAS No. 1609401-05-9

{2-[(1-Bromo-2-naphthyl)oxy]ethyl}(2-methoxyethyl)amine hydrochloride

Cat. No.: B6352158
CAS No.: 1609401-05-9
M. Wt: 360.67 g/mol
InChI Key: SBZNHWLJYQUTRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-[(1-Bromo-2-naphthyl)oxy]ethyl}(2-methoxyethyl)amine hydrochloride is a chemical compound with the molecular formula C15H18BrNO2·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a brominated naphthalene ring, an ether linkage, and an amine group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(1-Bromo-2-naphthyl)oxy]ethyl}(2-methoxyethyl)amine hydrochloride typically involves the following steps:

    Bromination of Naphthalene: The starting material, naphthalene, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 1-bromo-2-naphthol.

    Etherification: The 1-bromo-2-naphthol is then reacted with ethylene oxide to form 2-[(1-bromo-2-naphthyl)oxy]ethanol.

    Amination: The resulting 2-[(1-bromo-2-naphthyl)oxy]ethanol is further reacted with 2-methoxyethylamine under basic conditions to yield {2-[(1-Bromo-2-naphthyl)oxy]ethyl}(2-methoxyethyl)amine.

    Hydrochloride Formation: Finally, the amine product is treated with hydrochloric acid to form the hydrochloride salt, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

{2-[(1-Bromo-2-naphthyl)oxy]ethyl}(2-methoxyethyl)amine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the naphthalene ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride are employed.

Major Products Formed

    Nucleophilic Substitution: Substituted naphthyl ethers, thioethers, or amines.

    Oxidation: Naphthoquinones or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

Scientific Research Applications

{2-[(1-Bromo-2-naphthyl)oxy]ethyl}(2-methoxyethyl)amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural features.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {2-[(1-Bromo-2-naphthyl)oxy]ethyl}(2-methoxyethyl)amine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • {2-[(1-Chloro-2-naphthyl)oxy]ethyl}(2-methoxyethyl)amine hydrochloride
  • {2-[(1-Fluoro-2-naphthyl)oxy]ethyl}(2-methoxyethyl)amine hydrochloride
  • {2-[(1-Iodo-2-naphthyl)oxy]ethyl}(2-methoxyethyl)amine hydrochloride

Uniqueness

{2-[(1-Bromo-2-naphthyl)oxy]ethyl}(2-methoxyethyl)amine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for certain applications.

Properties

IUPAC Name

N-[2-(1-bromonaphthalen-2-yl)oxyethyl]-2-methoxyethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO2.ClH/c1-18-10-8-17-9-11-19-14-7-6-12-4-2-3-5-13(12)15(14)16;/h2-7,17H,8-11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZNHWLJYQUTRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCOC1=C(C2=CC=CC=C2C=C1)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.